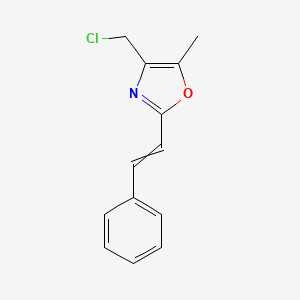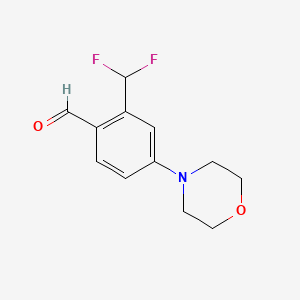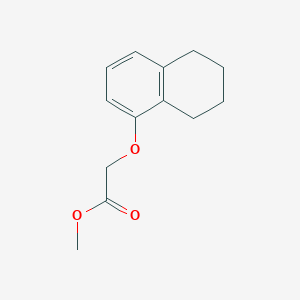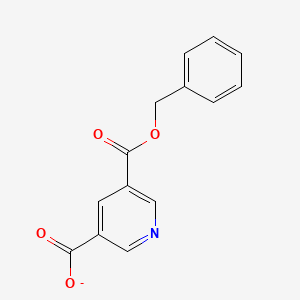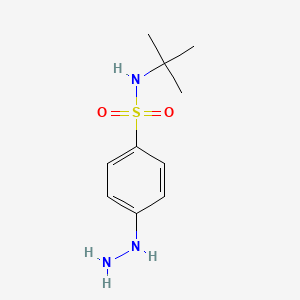
N-tert-butyl-4-hydrazinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-hydrazinylbenzenesulfonamide: is an organic compound with the molecular formula C10H17N3O2S It is a derivative of benzenesulfonamide, featuring a hydrazine group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-hydrazinylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with tert-butylamine, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-4-hydrazinylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be further reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-tert-butyl-4-hydrazinylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-hydrazinylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
4-Hydrazinobenzenesulfonamide: Lacks the tert-butyl group, making it less hydrophobic.
N-tert-butyl-4-aminobenzenesulfonamide: Contains an amine group instead of a hydrazine group, leading to different reactivity.
N-tert-butyl-4-hydroxybenzenesulfonamide:
Uniqueness: N-tert-butyl-4-hydrazinylbenzenesulfonamide is unique due to the presence of both the hydrazine and tert-butyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-tert-butyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)13-16(14,15)9-6-4-8(12-11)5-7-9/h4-7,12-13H,11H2,1-3H3 |
InChI Key |
CPUKGJUJJDMOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8619622.png)
![2-[1-(Triphenylmethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B8619634.png)
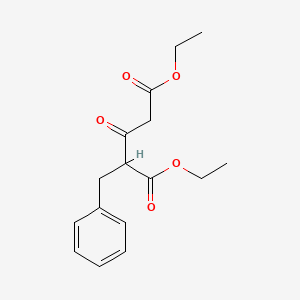
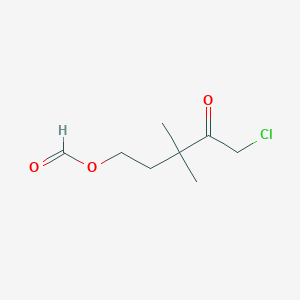
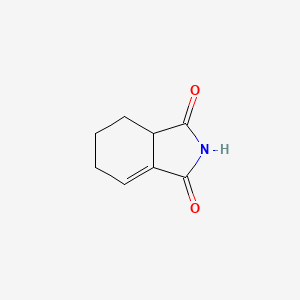
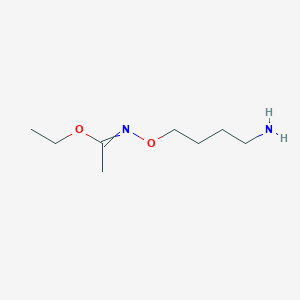
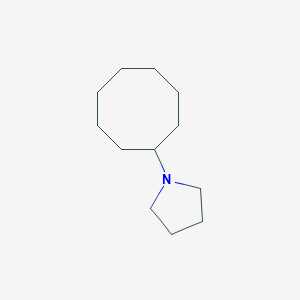
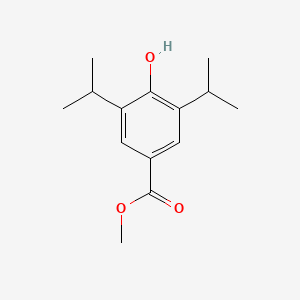
![5-Methyl-7-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8619691.png)
